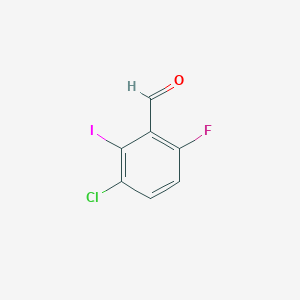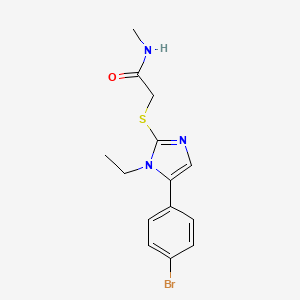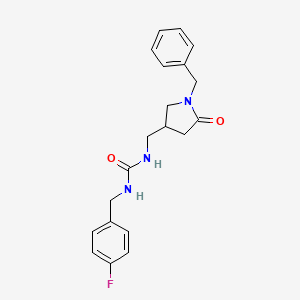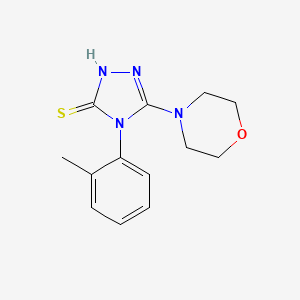
3-Chloro-6-fluoro-2-iodobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of halogenated benzaldehydes like 3-Chloro-6-fluoro-2-iodobenzaldehyde often involves halogenation and formylation processes. While specific synthesis routes for 3-Chloro-6-fluoro-2-iodobenzaldehyde are not detailed in the available literature, studies on similar compounds provide insights into potential methodologies. For instance, fluorobenzaldehydes can be synthesized from their corresponding chlorobenzaldehydes using a reagent system of potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether, indicating a possible pathway for introducing fluorine into the benzaldehyde framework (Yoshida & Kimura, 1988).
Molecular Structure Analysis
Studies on halogenated benzaldehydes, such as 4-chloro-3-fluorobenzaldehyde and 3-iodobenzaldehyde, have revealed that these compounds exhibit interesting conformational behaviors due to the presence of halogen atoms. The molecular structure is characterized by single-crystal X-ray diffraction, FT-IR, and Raman techniques, with conformational isomers analyzed through density functional theory (DFT) (Parlak et al., 2014; Kumar et al., 2015). These studies indicate that fluorine and iodine atoms significantly impact the conformational preferences and stability of the compounds.
Chemical Reactions and Properties
Halogenated benzaldehydes participate in various chemical reactions, leveraging the reactivity of the aldehyde group and the halogens. For example, o-fluorobenzaldehydes can undergo condensation with hydrazine to form indazoles, demonstrating the aldehyde group's reactivity in synthesizing heterocyclic compounds (Lukin et al., 2006). Such reactivities are crucial for synthesizing biologically active molecules and functional materials.
科学的研究の応用
Structural Analysis and Conformational Studies
Compounds structurally similar to 3-Chloro-6-fluoro-2-iodobenzaldehyde, such as 4-Chloro-3-fluorobenzaldehyde, have been characterized using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy. These studies provide insights into the conformational preferences and molecular structures, which are essential for designing materials with specific optical or electronic properties (Parlak et al., 2014).
Synthesis and Organic Transformations
Research on halogenated benzaldehydes often focuses on their roles in synthetic chemistry, such as intermediates in the formation of complex organic molecules. For instance, the synthesis and transformation of halogen-substituted benzaldehydes into various organic compounds are critical for developing new pharmaceuticals, agrochemicals, and dyes. Techniques and reactions, including nucleophilic aromatic substitution and carbonylation, have been explored for this purpose, demonstrating the versatility of these compounds in organic synthesis (Daniewski et al., 2002).
Catalysis and Chemical Reactions
Halogenated benzaldehydes have been utilized as precursors or ligands in catalysis, contributing to the development of highly active catalysts for reactions like the Heck and Suzuki couplings. These reactions are pivotal in constructing carbon-carbon bonds, a fundamental process in organic synthesis. Studies involving palladacycles derived from iodobenzaldehyde variants have shown significant efficacy in catalyzing such reactions, hinting at the potential catalytic applications of 3-Chloro-6-fluoro-2-iodobenzaldehyde (Rocaboy & Gladysz, 2003).
Environmental Applications
The treatment and recycling of wastewater containing aromatic fluoride compounds, which are structurally similar to 3-Chloro-6-fluoro-2-iodobenzaldehyde, have been investigated. These studies are crucial for environmental chemistry, focusing on removing harmful substances from industrial effluents and reducing pollution. For example, the use of macroporous resin to absorb and remove these compounds from wastewater demonstrates the environmental relevance of research on halogenated benzaldehydes (Xiaohong & Hangzhou Ltd, 2009).
特性
IUPAC Name |
3-chloro-6-fluoro-2-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBJXHMAVHJUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-fluoro-2-iodobenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)
![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)
![3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2487753.png)
![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2487756.png)
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(5-methylthiophen-2-yl)propanamide;hydrochloride](/img/structure/B2487762.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)
![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)
